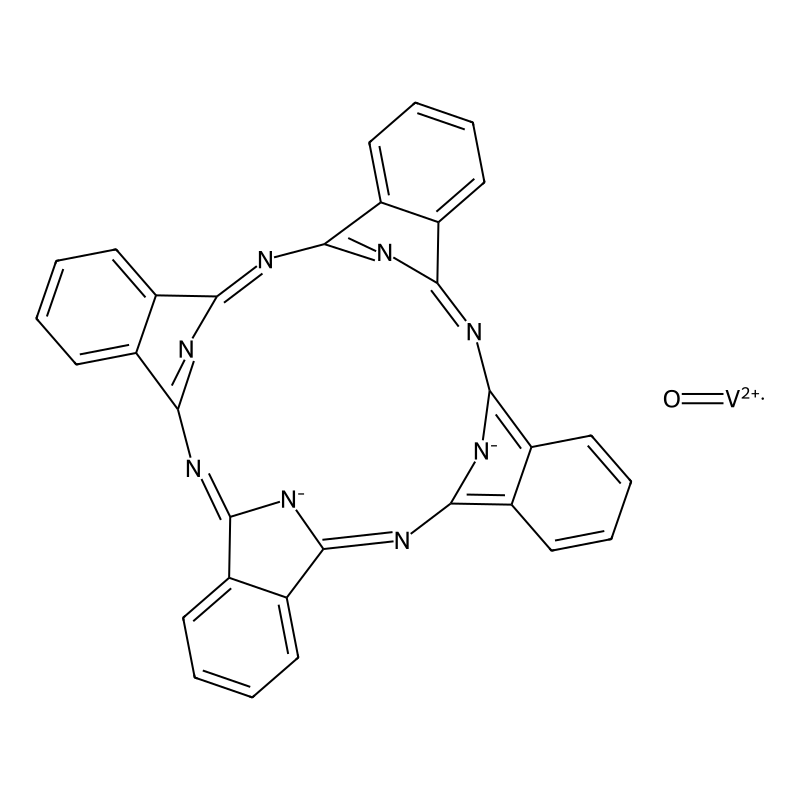Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium is a complex coordination compound featuring vanadium in its +4 oxidation state. It belongs to the phthalocyanine family, characterized by a large, planar, aromatic structure composed of nitrogen and carbon atoms. The molecular formula is C32H16N8OV, and it has a molecular weight of approximately 579.5 g/mol. This compound is notable for its unique electronic properties and potential applications in various fields such as catalysis and medicine .
The mechanism of action for VO(Pc) depends on the intended application.
- Catalysis: If used as a catalyst, VO(Pc) could activate reactant molecules through coordination or Lewis acid-base interactions. The delocalized π-electron system might facilitate electron transfer processes during catalysis [].
- Photocatalysis: Upon light absorption, VO(Pc) might generate reactive species like singlet oxygen or radicals, which can then participate in chemical reactions.
Catalysis:
Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium, also known as vanadium(IV) oxophthalocyanine (VO(Pc)), has been explored as a potential catalyst for various reactions. Studies have shown its effectiveness in:
- Epoxidation of alkenes: VO(Pc) can catalyze the conversion of alkenes (hydrocarbons with a carbon-carbon double bond) to epoxides (cyclic ethers with a three-membered ring). This reaction is crucial in the production of various industrial chemicals.
- Oxidation reactions: VO(Pc) demonstrates catalytic activity in oxidizing various organic compounds. This property holds potential for applications in environmental remediation and organic synthesis.
Energy Conversion and Storage:
VO(Pc) exhibits interesting properties for potential applications in energy conversion and storage:
- Photocatalysis: VO(Pc) can act as a photosensitizer, absorbing light and transferring the absorbed energy to other molecules. This property is being investigated for applications in solar energy conversion, such as water splitting for hydrogen fuel production.
- Electrocatalysis: VO(Pc) demonstrates electrocatalytic activity, facilitating electron transfer reactions at an electrode surface. This property is being explored for applications in rechargeable batteries and fuel cells.
Sensing Applications:
The unique properties of VO(Pc) make it a potential candidate for developing various sensors:
- Gas sensors: VO(Pc) can interact with specific gas molecules, leading to changes in its electrical conductivity. This property allows for the development of sensors for detecting gases like ammonia and hydrogen sulfide.
- Biosensors: VO(Pc) can be functionalized with biomolecules like enzymes or antibodies to create biosensors for detecting specific biological targets. This holds promise for applications in medical diagnostics and environmental monitoring.
- Redox Reactions: The vanadium center can undergo oxidation and reduction, allowing it to participate in electron transfer processes.
- Coordination Chemistry: The compound can form complexes with various ligands, altering its reactivity and stability.
- Photo
Research indicates that oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium exhibits biological activity that can be leveraged in therapeutic contexts. Notably:
- Anticancer Properties: Preliminary studies suggest that this compound may have cytotoxic effects on cancer cells, making it a candidate for further investigation in cancer treatment.
- Antimicrobial Activity: Some studies have indicated potential antimicrobial properties, which could be useful in developing new antibiotics or antiseptics.
The synthesis of oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium typically involves the following steps:
- Preparation of Phthalocyanine Ligand: The synthesis begins with the formation of the phthalocyanine ligand through cyclotetramerization of appropriate precursors.
- Metalation: The phthalocyanine ligand is then reacted with vanadium salts (often vanadyl sulfate or vanadyl chloride) under controlled conditions (temperature and solvent) to incorporate the vanadium ion into the ligand framework.
- Oxidation: If necessary, further oxidation steps may be applied to achieve the desired oxidation state of vanadium.
These methods allow for the production of high-purity compounds suitable for research and application .
Oxo(29H,31H-phthalocyanato(2-)-N29,N30,N31,N32)vanadium has several promising applications:
- Catalysis: Its unique electronic properties make it useful as a catalyst in various organic reactions.
- Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, it shows potential in treating tumors.
- Sensors: This compound can be utilized in sensors for detecting specific ions or molecules due to its electrochemical properties.
The versatility of this compound highlights its significance across multiple scientific disciplines .
Interaction studies involving oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium focus on its behavior with biological systems and other chemical species:
- Ligand Binding Studies: Investigating how this compound interacts with various ligands can provide insights into its reactivity and potential applications.
- Biological Interactions: Studies on how this compound interacts with cellular components can elucidate its mechanisms of action in biological systems.
These studies are crucial for understanding both the potential therapeutic uses and environmental impacts of this compound .
Several compounds share structural similarities with oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)vanadium. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Oxo(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)nickel | C32H16N8ONi | Nickel center; different electronic properties |
| Vanadyl phthalocyanine | C32H16N8OV | Similar structure but different metal center |
| Phthalocyanine cobalt | C32H16N8Co | Cobalt center; known for catalytic activity |
The unique aspect of oxo(29H,31H-phthalocyanato(2-)-N29,N30,N31,N32)vanadium lies in its specific oxidation state and resultant electronic characteristics that differentiate it from similar compounds. This uniqueness contributes to its distinct biological and chemical properties .








